molecular formula C7H6BrN3O B1376286 7-Bromo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one CAS No. 709652-84-6

7-Bromo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one

Cat. No.: B1376286
CAS No.: 709652-84-6
M. Wt: 228.05 g/mol
InChI Key: YUBCVDJYDUKAAJ-UHFFFAOYSA-N
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Description

7-Bromo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one is a heterocyclic compound that features a bromine atom attached to a pyrido-pyrazinone core

Scientific Research Applications

7-Bromo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one has several scientific research applications:

Mechanism of Action

While the specific mechanism of action for this compound is not detailed in the available resources, it’s worth noting that compounds in the same series have been found to be potent antagonists of the Corticotropin-Releasing Factor-1 (CRF1) receptor . This suggests potential applications in the treatment of anxiety-related and/or affective disorders .

Future Directions

The future directions for this compound could involve further exploration of its potential as a CRF1 receptor antagonist, given the efficacy of similar compounds in models of anxiety . Further studies could also investigate its synthesis, chemical reactions, and safety profile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one typically involves the bromination of a pyrido-pyrazinone precursor. One common method includes the reaction of 3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrido-pyrazinones, while coupling reactions can produce biaryl derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-1H-pyrazolo[4,3-c]pyridine
  • 6-Bromo-3H-imidazo[4,5-b]pyridine
  • 4-Bromo-1H-pyrazolo[3,4-c]pyridine

Uniqueness

7-Bromo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer different binding affinities and selectivities for molecular targets, making it valuable for specific applications in medicinal chemistry and material science .

Properties

IUPAC Name

7-bromo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3O/c8-4-1-5-7(9-2-4)10-3-6(12)11-5/h1-2H,3H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUBCVDJYDUKAAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(N1)N=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

709652-84-6
Record name 7-bromo-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Bromo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one
Reactant of Route 2
7-Bromo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one
Reactant of Route 3
7-Bromo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one
Reactant of Route 4
7-Bromo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one
Reactant of Route 5
7-Bromo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one
Reactant of Route 6
7-Bromo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one

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